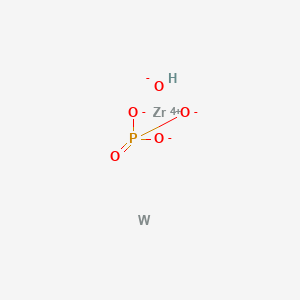![molecular formula C9H14ClNO3 B14244240 Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate CAS No. 189342-02-7](/img/structure/B14244240.png)
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate is an organic compound that features a propyl ester group, a chloroethylamino group, and a butenoate moiety
準備方法
The synthesis of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate typically involves the reaction of propyl 4-oxobut-2-enoate with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chloroethylamino groups with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate involves the interaction of the chloroethylamino group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved include DNA, proteins, and enzymes, where the compound can cause alkylation or cross-linking, leading to changes in their function and activity.
類似化合物との比較
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate can be compared with similar compounds such as:
Cyclophosphamide: A well-known anticancer drug that also contains a chloroethylamino group. Unlike this compound, cyclophosphamide is a prodrug that requires metabolic activation.
Chlorambucil: Another anticancer agent with a similar chloroethylamino group. Chlorambucil is used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: A chemotherapy drug that also contains a chloroethylamino group and is used to treat multiple myeloma and ovarian cancer.
特性
CAS番号 |
189342-02-7 |
|---|---|
分子式 |
C9H14ClNO3 |
分子量 |
219.66 g/mol |
IUPAC名 |
propyl 4-(2-chloroethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-7-14-9(13)4-3-8(12)11-6-5-10/h3-4H,2,5-7H2,1H3,(H,11,12) |
InChIキー |
AIBGILUSPJISAC-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C=CC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
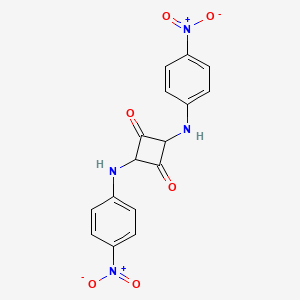
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
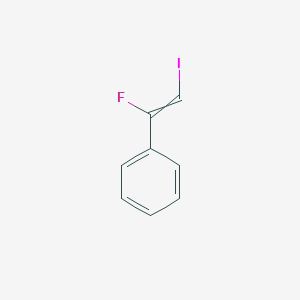

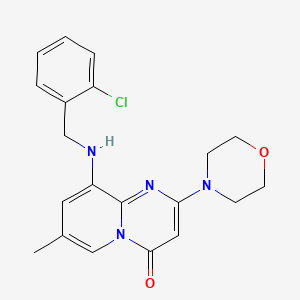
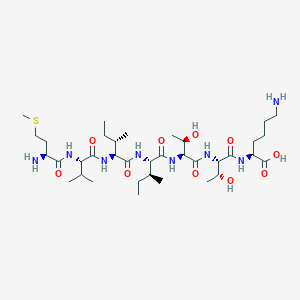
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)

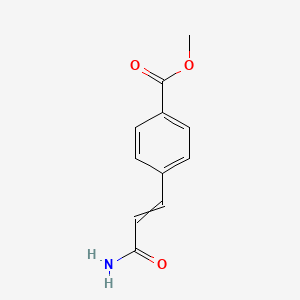

![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
